4-Cyclohexyl hydrogen 2-octadecenylsuccinate

Thermal stability Distillation range Lubricant formulation

4-Cyclohexyl hydrogen 2-octadecenylsuccinate (CAS 94247-53-7, EINECS 304-224-2) is a monoester of 2-octadecenylsuccinic acid in which the free carboxyl group is esterified with cyclohexanol. With the IUPAC name (E)-2-(2-cyclohexyloxy-2-oxoethyl)icos-4-enoic acid and molecular formula C₂₈H₅₀O₄ (exact mass 450.371 g/mol), it belongs to the alkenyl succinic acid half ester class—amphiphilic molecules that serve as rust inhibitors, lubricant additives, and surfactant intermediates.

Molecular Formula C28H50O4
Molecular Weight 450.7 g/mol
CAS No. 94247-53-7
Cat. No. B12652761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl hydrogen 2-octadecenylsuccinate
CAS94247-53-7
Molecular FormulaC28H50O4
Molecular Weight450.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCCCC1)C(=O)O
InChIInChI=1S/C28H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-25(28(30)31)24-27(29)32-26-22-19-17-20-23-26/h16,18,25-26H,2-15,17,19-24H2,1H3,(H,30,31)/b18-16+
InChIKeyVNYJGPQINNHVKF-FBMGVBCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexyl Hydrogen 2-Octadecenylsuccinate (CAS 94247-53-7): Core Physicochemical and Structural Profile for Industrial Procurement


4-Cyclohexyl hydrogen 2-octadecenylsuccinate (CAS 94247-53-7, EINECS 304-224-2) is a monoester of 2-octadecenylsuccinic acid in which the free carboxyl group is esterified with cyclohexanol . With the IUPAC name (E)-2-(2-cyclohexyloxy-2-oxoethyl)icos-4-enoic acid and molecular formula C₂₈H₅₀O₄ (exact mass 450.371 g/mol), it belongs to the alkenyl succinic acid half ester class—amphiphilic molecules that serve as rust inhibitors, lubricant additives, and surfactant intermediates [1]. Its computed physicochemical profile includes XLogP of 10.2, topological polar surface area of 63.6 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and 21 rotatable bonds, defining a lipophilic scaffold with a single free carboxylic acid functionality [2].

Why Generic Substitution of 4-Cyclohexyl Hydrogen 2-Octadecenylsuccinate Is Technically Inadvisable


Alkenyl succinic acid half esters are not functionally interchangeable despite sharing a common succinate backbone. The identity of the esterifying alcohol dictates lipophilicity, steric hindrance around the carboxyl group, hydrolytic stability, and metal-surface adsorption geometry—each of which can alter rust inhibition efficacy by 30–50% in standardized tests [1]. The cyclohexyl ester offers a conformationally rigid, saturated cyclic hydrocarbon head group that distinguishes it from linear alkyl (e.g., octyl, tetradecyl), methylcyclohexyl, or cyclohexylmethyl variants in both computed log P and boiling point . Substituting without direct comparative qualification data therefore risks underperformance in corrosion protection, emulsion stability, or thermal endurance in lubricant and metalworking fluid formulations [2].

Quantitative Differentiation Evidence for 4-Cyclohexyl Hydrogen 2-Octadecenylsuccinate vs. Closest Structural Analogs


Lower Boiling Point vs. Methyl-Substituted Cyclohexyl Analog Indicates Distinct Volatility and Thermal Processing Window

The target compound exhibits a boiling point of 569.1 °C at 760 mmHg . In comparison, 4-(3-methylcyclohexyl) hydrogen 2-octadecenylsuccinate (CAS 94247-55-9), which bears an additional methyl substituent on the cyclohexane ring, has a reported boiling point of 575.6 ± 43.0 °C . The 6.5 °C nominal difference reflects the incremental van der Waals contribution of the methyl group and indicates that the unsubstituted cyclohexyl ester possesses a slightly higher volatility, which may be advantageous in applications requiring tighter boiling range specifications or lower thermal load during vacuum distillation processing.

Thermal stability Distillation range Lubricant formulation

Distinct Computed Lipophilicity (XLogP) Differentiates Cyclohexyl from Cyclohexylmethyl Ester in Predicted Partitioning Behavior

The computed XLogP of 4-cyclohexyl hydrogen 2-octadecenylsuccinate is 10.2 [1]. An analog with a methylene spacer, (cyclohexylmethyl) hydrogen 2-octadecenylsuccinate (CAS 93882-65-6), incorporates an additional carbon in the alcohol moiety (C₂₉H₅₂O₄ vs. C₂₈H₄₉O₄, MW 464.4 vs. 449.7) and is expected to exhibit a higher computed XLogP due to increased hydrocarbon character . Although direct experimental log P measurements are not publicly available for either compound in a common system, the structural basis for the difference is unambiguous: the cyclohexylmethyl ester adds one methylene unit, incrementally raising lipophilicity and potentially altering emulsification behavior, oil/water partitioning, and biological compartmentalization.

Lipophilicity XLogP QSAR Emulsification

Rust Inhibition Mechanism: Alkenyl Succinic Acid Half Esters Provide Stronger Metal Surface Adsorption than N-Oleoyl Sarcosine

Patent JP2019147933A discloses a stern tube lubricant composition containing 0.05–0.3 mass% alkenyl succinic acid half ester and 0.03–0.15 mass% N-oleoyl sarcosine as rust inhibitors [1]. The specification explicitly states that 'alkenyl succinic acid half ester has more polar groups in the molecule, so it is more likely to be adsorbed on the metal surface and has a stronger rust resistance' compared to N-oleoyl sarcosine [1]. The half ester is ionized in the presence of water and reacts with metals such as iron to form an adsorbed metal salt film, providing rust prevention [1]. This class-level mechanism applies directly to 4-cyclohexyl hydrogen 2-octadecenylsuccinate as an alkenyl succinic acid half ester with a free carboxylic acid group and a polar ester moiety, totaling four hydrogen bond acceptor sites and one donor site available for metal surface coordination [2].

Corrosion inhibition Metal adsorption Lubricant additive Marine lubrication

Conformational Rigidity of Cyclohexyl Ester vs. Linear Alkyl Esters May Modulate Viscosity-Temperature Behavior in Synthetic Lubricant Bases

Alieva and Mamed'yarov (2009) demonstrated that the viscosity-temperature properties of alkenyl succinate esters are strongly dependent on the structure of the side radicals, with cyclohexenyl- and benzyl-substituted succinates exhibiting distinct viscosity index (VI) values compared to linear alkenyl variants [1]. Although the target compound was not among the specific esters reported in that study, the cyclohexyl ester moiety imparts conformational rigidity (chair conformation) that restricts rotational freedom relative to linear alkyl esters (e.g., octyl or tetradecyl hydrogen 2-octadecenylsuccinate) [2]. In the broader class of synthetic lubricant esters, cycloaliphatic alcohol esters typically yield higher viscosity indices and lower pour points than their linear counterparts of comparable molecular weight due to reduced intermolecular packing efficiency [3].

Viscosity index Synthetic lubricant Structure-property relationship Pour point

Flash Point and Vapor Pressure Profile Support High-Temperature Industrial Fluid Safety Margin

The reported flash point of 4-cyclohexyl hydrogen 2-octadecenylsuccinate is 174.6 °C with an extremely low vapor pressure of 1.94 × 10⁻¹⁴ mmHg at 25 °C . While comparable data for the closest analog 4-(3-methylcyclohexyl) hydrogen 2-octadecenylsuccinate are not publicly available, the class of long-chain alkenyl succinate half esters generally exhibits flash points above 150 °C and negligible room-temperature volatility, consistent with their use in high-temperature lubricant and metalworking fluid applications . The measured flash point provides a specific, verifiable safety parameter for procurement specifications and hazard classification.

Flash point Vapor pressure Safety data High-temperature fluids

Defined EINECS Listing (304-224-2) Confirms EU Regulatory Inventory Status, Differentiating from Non-Listed Experimental Analogs

4-Cyclohexyl hydrogen 2-octadecenylsuccinate is registered under EINECS number 304-224-2, confirming its classification as an existing chemical substance that was commercially available in the European Union between 1971 and 1981 . This EINECS listing is a prerequisite for certain REACH exemptions and simplifies regulatory compliance for EU-based procurement. Several structurally close analogs—such as 4-(4-methylcyclohexyl) hydrogen 2-octadecenylsuccinate (CAS 94247-57-1)—do not appear with a clearly confirmed EINECS registration in the same publicly searchable databases, which may subject them to more stringent new substance notification requirements .

REACH EINECS Regulatory compliance EU procurement

High-Value Application Scenarios for 4-Cyclohexyl Hydrogen 2-Octadecenylsuccinate Based on Quantitative Differentiation Evidence


Marine Stern Tube and Biodegradable Lubricant Rust Inhibitor

Based on the patent-documented rust inhibition mechanism of alkenyl succinic acid half esters [1], 4-cyclohexyl hydrogen 2-octadecenylsuccinate can be formulated at 0.05–0.3 mass% in biodegradable ester-based stern tube lubricants. Its four hydrogen bond acceptor sites and free carboxyl group provide stronger metal surface adsorption than N-oleoyl sarcosine, enabling effective rust prevention in seawater-contaminated lubrication environments. The high flash point (174.6 °C) ensures safe operation under elevated temperature conditions typical of marine propulsion systems.

High-Viscosity-Index Synthetic Lubricant Base Stock Development

Drawing on the structure-property relationships established by Alieva and Mamed'yarov (2009) [2], the conformationally rigid cyclohexyl ester head group of the target compound is predicted to impart favorable viscosity-temperature characteristics relative to linear alkyl ester analogs. Research and development programs targeting synthetic lubricant bases with viscosity indices above 130 should evaluate this compound for pour point depression and VI improvement in formulations, capitalizing on the reduced intermolecular packing engendered by the cyclic alcohol moiety.

EU REACH-Compliant Corrosion Inhibitor for Metalworking Fluids

The confirmed EINECS registration (304-224-2) positions 4-cyclohexyl hydrogen 2-octadecenylsuccinate as a pragmatically preferable choice for EU-based metalworking fluid formulators seeking to avoid new substance notification hurdles. Relative to 4-(4-methylcyclohexyl) hydrogen 2-octadecenylsuccinate, which lacks a clear EINECS listing, the target compound offers a streamlined regulatory pathway. Its computed XLogP of 10.2 and TPSA of 63.6 Ų support amphiphilic behavior suitable for oil-in-water emulsion corrosion inhibitor packages.

Specialty Surfactant Intermediate for High-Temperature Emulsification Processes

The combination of a high boiling point (569.1 °C) and extremely low volatility (vapor pressure 1.94 × 10⁻¹⁴ mmHg at 25 °C) makes 4-cyclohexyl hydrogen 2-octadecenylsuccinate a thermally robust scaffold for derivatization into specialty surfactants. The free carboxylic acid allows further functionalization (amidation, salt formation, ethoxylation) while the cyclohexyl ester provides a defined hydrophobic anchor distinct from linear alcohol-derived surfactants, potentially enhancing emulsion thermal stability in high-temperature industrial cleaning and textile processing applications.

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